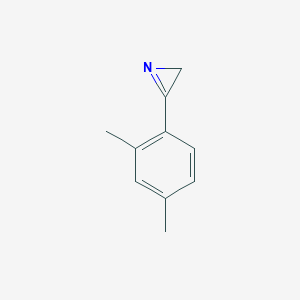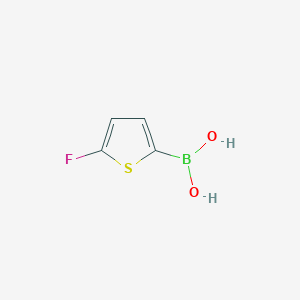![molecular formula C8H5N3 B11923324 5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)
5-Ethynylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylpyrazolo[1,5-a]pyrimidine typically involves the functionalization of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of this compound with alkyl bromides in the presence of a copper salt and a ligand quinine derivative. This reaction forms a new carbon-carbon bond without the need for palladium species .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, focusing on optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups attached to the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
5-Ethynylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its anticancer potential and enzymatic inhibitory activity.
Industry: Utilized in the development of materials with specific optical properties
Wirkmechanismus
The mechanism of action of 5-Ethynylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes, disrupting cellular processes essential for cancer cell survival. The compound’s photophysical properties are due to its electronic structure, which allows it to absorb and emit light efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the ethynyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with significant thermal stability and used in similar applications.
Uniqueness
5-Ethynylpyrazolo[1,5-a]pyrimidine is unique due to its ethynyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C8H5N3 |
|---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
5-ethynylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5N3/c1-2-7-4-6-11-8(10-7)3-5-9-11/h1,3-6H |
InChI-Schlüssel |
XMEXRUADTLOGHS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC2=CC=NN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)







![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)
